Spiro[2.5]octane-1-carboxylic Acid
Overview
Description
Spiro[2.5]octane-1-carboxylic acid is a compound that features a spirocyclic structure, which is a type of bicyclic system where two rings are joined at a single carbon atom, known as the spiro atom. Although the provided papers do not directly discuss spiro[2.5]octane-1-carboxylic acid, they do provide insights into the synthesis, structure, and reactivity of related spirocyclic compounds, which can be informative for understanding the characteristics of spiro[2.5]octane-1-carboxylic acid.
Synthesis Analysis
The synthesis of spirocyclic compounds can be complex, involving multiple steps and the formation of key intermediates. For example, the synthesis of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid stereoisomers starts from 3-oxocyclobutanecarboxylic acid and involves a Lewis acid-catalyzed rearrangement to construct the spirocyclic skeleton . Similarly, the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid derivatives involves diastereoselective cyclopropanation reactions . These methods highlight the importance of controlling stereochemistry and the use of specific reagents and catalysts in the synthesis of spirocyclic compounds.
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized by the presence of a spiro atom that joins two rings. The paper on the title compound C19H17NO3S describes a spiro-carbon connecting a bicyclo-octane group to an acenaphthylene moiety, with the five-membered ring containing the S atom in an envelope conformation . This illustrates the diverse conformations that spirocyclic structures can adopt, which can influence their chemical properties and reactivity.
Chemical Reactions Analysis
Spirocyclic compounds can participate in various chemical reactions. The reaction of tricarbonyl iron derivatives with carbenes to give spiro[2,5]octane ring systems via a (2+1) cycloaddition reaction is an example of how spirocyclic structures can be constructed . Additionally, the domino reaction of 1,3-indanediones with 3-methyleneoxindoles to synthesize triindanone-fused spiro compounds demonstrates the potential for complex transformations involving spirocyclic intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds are influenced by their unique structures. While the papers do not provide specific data on spiro[2.5]octane-1-carboxylic acid, they do offer insights into related compounds. For instance, the crystallization of a spiro compound in the monoclinic space group P21/c indicates the importance of crystallography in determining the solid-state structure . The synthesis of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione showcases the ability to construct spirocyclic diones, which could have implications for the reactivity and stability of these compounds .
Scientific Research Applications
Spirocyclic Oxindoles
- Scientific Field : Organic and Medicinal Chemistry .
- Application Summary : Spirocyclic oxindoles are important structures for applications in medicinal chemistry, as intermediates or final products in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies .
- Methods of Application : The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .
- Results or Outcomes : The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry .
Spirocyclic Cyclopropanes
- Scientific Field : Organic Chemistry .
- Application Summary : Spirocyclic cyclopropanes annelated to six- and five-member rings have been synthesized and applied in various fields over the past few decades . They are significant structures in many herbal compounds and demonstrate antifungal, antibacterial, antiviral, and some enzyme inhibition activities .
- Methods of Application : Various methods for the synthesis of these compounds have been reported. For example, the synthesis of spiro[cyclopropane-1,2’-steroids] was performed by different NMR techniques .
- Results or Outcomes : Compounds containing the cyclopropyl group with another ring attached to spiro are very interesting and significant. They have some biological activities including diuretic .
properties
IUPAC Name |
spiro[2.5]octane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8(11)7-6-9(7)4-2-1-3-5-9/h7H,1-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCFUPYBGQILOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439885 | |
Record name | Spiro[2.5]octane-1-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[2.5]octane-1-carboxylic Acid | |
CAS RN |
17202-86-7 | |
Record name | Spiro[2.5]octane-1-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | spiro[2.5]octane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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